![molecular formula C19H18N2O5S B2574955 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-06-1](/img/structure/B2574955.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a dihydrobenzo[b][1,4]dioxin ring, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring, and a sulfonamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains multiple ring structures, including a dihydrobenzo[b][1,4]dioxin ring and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring. These rings are likely to contribute significantly to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability. The sulfonamide group could potentially form hydrogen bonds, which could influence its interactions with other molecules .Scientific Research Applications
- Alzheimer’s disease involves cholinesterase dysfunction, and cholinesterase inhibitors are crucial for treatment. The synthesized molecules were evaluated for their inhibition activity against cholinesterase enzymes, providing insights into their potential therapeutic effects .
- The compound has antibacterial activity. In one study, it exhibited significant inhibition of bacterial biofilm growth in Bacillus subtilis (60.04%) and was the second most active against Escherichia coli (60.04%) .
- Related indole derivatives have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising effects .
Alzheimer’s Disease Treatment
Antibacterial Properties
Anti-Inflammatory and Analgesic Effects
Enzyme Inhibition Studies
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-4-1-12-9-15(10-13-5-6-21(18)19(12)13)27(23,24)20-14-2-3-16-17(11-14)26-8-7-25-16/h2-3,9-11,20H,1,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSQCDYNMCDBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.